molecular formula C21H14ClF2N3O3S2 B2735368 N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260931-98-3

N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2735368
CAS No.: 1260931-98-3
M. Wt: 493.93
InChI Key: VMYHNICAPQODJH-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl acetamide linkage. Its structure comprises:

  • 3,5-Difluorophenyl substituent: Attached at position 3 of the thienopyrimidinone core, this electron-withdrawing group enhances electrophilicity and may influence binding to biological targets.

The compound’s synthesis likely involves coupling reactions between functionalized thienopyrimidinone intermediates and acetamide derivatives, analogous to methods described in related studies .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O3S2/c1-30-17-3-2-13(9-15(17)22)25-18(28)10-32-21-26-16-4-5-31-19(16)20(29)27(21)14-7-11(23)6-12(24)8-14/h2-9H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYHNICAPQODJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular Formula C21H14ClF2N3O3S2
Molecular Weight 493.9 g/mol
CAS Number 1260931-98-3

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and metabolic stability, which are critical for effective drug action. Additionally, the thieno[3,2-d]pyrimidine moiety is known to interact with various enzyme targets through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of thieno[3,2-d]pyrimidine have shown promising results in inhibiting cancer cell growth. In vitro studies indicated that this compound could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cyclooxygenase (COX) : Inhibitory activity against COX enzymes is significant for anti-inflammatory effects. Compounds with similar structures have demonstrated moderate inhibition of COX-2, suggesting potential use in treating inflammatory diseases.
  • Lipoxygenases (LOX) : Inhibition of LOX enzymes can reduce leukotriene synthesis, which is beneficial in asthma and allergic reactions. The compound's structural features may enhance its binding affinity to these targets.

Cytotoxicity

Cytotoxicity assays using human cancer cell lines (e.g., MCF-7) revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl and thienopyrimidine moieties significantly influence biological activity. For example:

  • Halogen Substitution : The introduction of electron-withdrawing groups like fluorine increases the potency against specific targets.
  • Sulfanyl Group : The presence of a sulfanyl group enhances interaction with protein targets through sulfur-mediated bonding.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effect of similar thieno[3,2-d]pyrimidine derivatives on MCF-7 cells. Compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation.
  • Enzyme Inhibition Study : Another research focused on the inhibition of COX and LOX enzymes by structurally related compounds. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related molecules are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Applications References
Target Compound : N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidinone 3,5-Difluorophenyl; 3-chloro-4-methoxyphenyl Potential kinase inhibition (inferred)
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidinone 2-Methylpropyl; 3-chloro-4-methoxyphenyl Increased lipophilicity due to alkyl group
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-Chlorophenyl; 4,6-diaminopyrimidine Enhanced hydrogen bonding via amino groups
2-{[3-(3,5-Difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone 3,5-Difluorophenyl; 2,5-dimethoxyphenyl Electron-donating methoxy groups improve solubility

Key Observations:

Core Structure Variations: The thieno[3,2-d]pyrimidinone core (target compound) offers a rigid, planar scaffold distinct from diaminopyrimidine (e.g., ), which may influence binding kinetics and metabolic stability. Replacement of the thienopyrimidinone with a pyrazinone or triazole core (e.g., ) alters electronic properties and steric accessibility.

Substituent Effects :

  • Electron-Withdrawing Groups : The 3,5-difluorophenyl group (target compound) enhances electrophilicity compared to alkyl (e.g., 2-methylpropyl in ) or methoxy substituents (e.g., 2,5-dimethoxyphenyl in ).
  • Chloro vs. Methoxy : The 3-chloro-4-methoxyphenyl group in the target compound balances lipophilicity (Cl) and solubility (OCH₃), whereas 4-chlorophenyl () lacks this dual modulation.

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous sulfanyl acetamides, such as coupling diazonium salts with cyanoacetanilides (e.g., ). Crystallographic studies (e.g., ) highlight the role of SHELX software in refining molecular conformations, critical for understanding structure-activity relationships.

Physicochemical Properties: Melting points and solubility data are absent for the target compound, but analogs with methoxy groups (e.g., ) exhibit improved solubility in polar solvents compared to halogenated derivatives.

Research Findings and Implications

  • Kinase Inhibition Potential: The thienopyrimidinone scaffold is prevalent in kinase inhibitors (e.g., EGFR, VEGFR), and the 3,5-difluorophenyl group may enhance target affinity by mimicking ATP’s adenine moiety .
  • Toxicity Considerations: While safety data for the target compound are unavailable, structurally related N-(3-amino-4-methoxyphenyl)acetamide derivatives (e.g., ) highlight the importance of substituent effects on toxicity profiles.

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